molecular formula C10H9NO B12876018 2-Cyclopropylbenzo[d]oxazole

2-Cyclopropylbenzo[d]oxazole

Cat. No.: B12876018
M. Wt: 159.18 g/mol
InChI Key: HVNQJLMZMQDUCQ-UHFFFAOYSA-N
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Description

2-Cyclopropylbenzo[d]oxazole is a heterocyclic compound that features a benzene ring fused to an oxazole ring, with a cyclopropyl group attached to the second carbon of the oxazole ring. This compound is part of the broader class of oxazoles, which are known for their diverse biological activities and significant roles in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropylbenzo[d]oxazole typically involves the cyclization of appropriate precursors. One common method is the cyclodehydration of 2-aminophenol with cyclopropyl carboxylic acid under acidic conditions. Another approach involves the use of β-hydroxy amides and Deoxo-Fluor® reagents to form oxazolines, which can then be oxidized to oxazoles .

Industrial Production Methods

Industrial production of this compound may utilize catalytic systems to enhance efficiency and yield. Magnetic nanocatalysts, for example, have been employed to facilitate the synthesis of oxazole derivatives, offering advantages such as easy separation from the reaction mixture and high stability .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropylbenzo[d]oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of oxazolines yields oxazoles, while substitution reactions can introduce various functional groups onto the benzene or oxazole rings .

Scientific Research Applications

2-Cyclopropylbenzo[d]oxazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyclopropylbenzo[d]oxazole involves its interaction with specific molecular targets and pathways. For instance, oxazole derivatives have been shown to inhibit enzymes such as DNA topoisomerases and protein kinases, leading to effects such as apoptosis in cancer cells. The compound may also interact with receptors and other proteins, modulating their activity and resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole: Similar structure but lacks the cyclopropyl group.

    Thiazole: Contains a sulfur atom instead of an oxygen atom in the ring.

    Isoxazole: The nitrogen and oxygen atoms are adjacent in the ring.

Uniqueness

2-Cyclopropylbenzo[d]oxazole is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C10H9NO

Molecular Weight

159.18 g/mol

IUPAC Name

2-cyclopropyl-1,3-benzoxazole

InChI

InChI=1S/C10H9NO/c1-2-4-9-8(3-1)11-10(12-9)7-5-6-7/h1-4,7H,5-6H2

InChI Key

HVNQJLMZMQDUCQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3O2

Origin of Product

United States

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